molecular formula C8H14ClNO2 B1627032 2-Morpholinocyclobutanone hydrochloride CAS No. 36461-20-8

2-Morpholinocyclobutanone hydrochloride

Cat. No.: B1627032
CAS No.: 36461-20-8
M. Wt: 191.65 g/mol
InChI Key: QGKVQLHOTWNWMX-UHFFFAOYSA-N
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Description

2-Morpholinocyclobutanone hydrochloride is a synthetic organic compound featuring a cyclobutanone ring substituted with a morpholine moiety and a hydrochloride salt. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents, while the strained cyclobutanone ring may confer unique reactivity, making it valuable as an intermediate in pharmaceutical and chemical synthesis.

Properties

CAS No.

36461-20-8

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-morpholin-4-ylcyclobutan-1-one;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8-2-1-7(8)9-3-5-11-6-4-9;/h7H,1-6H2;1H

InChI Key

QGKVQLHOTWNWMX-UHFFFAOYSA-N

SMILES

C1CC(=O)C1N2CCOCC2.Cl

Canonical SMILES

C1CC(=O)C1N2CCOCC2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Morpholinocyclobutanone hydrochloride with four analogs, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Structural Features
This compound* C₈H₁₃NO₂·HCl ~191.65 Not reported Not reported Cyclobutanone + morpholine + HCl
2-Morpholinoacetic Acid Hydrochloride C₆H₁₁NO₃·HCl ~181.62 Not reported Not reported Acetic acid chain + morpholine + HCl
4-(2-Aminoethyl)morpholine C₆H₁₄N₂O 130.19 23–25 205 Aminoethyl chain + morpholine
2-[(Diethylamino)methyl]cyclopentanone hydrochloride C₁₀H₂₀ClNO 205.73 Not reported Not reported Cyclopentanone + diethylamino group + HCl
2-Morpholino-8-phenylchromone C₁₉H₁₇NO₃ 307.35 Not reported Not reported Chromone ring + phenyl + morpholine

*Estimated based on structural analogs.

Key Observations:

Ring Size and Strain: The cyclobutanone ring in the target compound introduces higher ring strain compared to cyclopentanone derivatives (e.g., 2-[(Diethylamino)methyl]cyclopentanone hydrochloride). This strain may enhance reactivity in nucleophilic additions or ring-opening reactions . Chromone-based analogs (e.g., 2-Morpholino-8-phenylchromone) exhibit planar aromatic systems, favoring π-π interactions in drug-receptor binding .

Carboxylic acid derivatives (e.g., 2-Morpholinoacetic Acid Hydrochloride) exhibit distinct acidity (pKa ~2–3) compared to ketones, enabling salt formation or coordination chemistry .

Physicochemical Properties: 4-(2-Aminoethyl)morpholine has a lower molecular weight (130.19 vs. ~191.65) and higher volatility (bp 205°C), suggesting the cyclobutanone derivative may have reduced volatility and higher thermal stability .

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